molecular formula C12H16O5 B1347231 2',3',4',6'-Tetramethoxyacetophenone CAS No. 7508-05-6

2',3',4',6'-Tetramethoxyacetophenone

Cat. No. B1347231
CAS RN: 7508-05-6
M. Wt: 240.25 g/mol
InChI Key: FENZKGOUICFKMZ-UHFFFAOYSA-N
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Description

2’,3’,4’,6’-Tetramethoxyacetophenone is a chemical compound with the molecular formula C12H16O5 . It has a molecular weight of 240.2524 .


Synthesis Analysis

The synthesis of 2’,3’,4’,6’-Tetramethoxyacetophenone can be achieved by the reaction of acetyl chloride with 1,2,3,5-tetramethoxybenzene, in the presence of aluminium chloride .


Molecular Structure Analysis

The molecular structure of 2’,3’,4’,6’-Tetramethoxyacetophenone consists of a central acetophenone group, with four methoxy groups attached to the phenyl ring . The IUPAC name for this compound is 1-(2,3,4,6-tetramethoxyphenyl)ethanone .

Scientific Research Applications

Structural and Molecular Studies

2',3',4',6'-Tetramethoxyacetophenone and its derivatives have been the subject of structural and molecular studies. For instance, Chattopadhyay et al. (2012) explored the crystal structures of o-hydroxyacetophenone derivatives, focusing on weak intermolecular interactions and molecular geometries. These studies are crucial for understanding the chemical and physical properties of these compounds (Chattopadhyay et al., 2012).

Synthesis of Complex Molecules

2',3',4',6'-Tetramethoxyacetophenone serves as a precursor in the synthesis of complex organic molecules. For example, Obara et al. (1978) used this compound in the synthesis of pentahydroxychalcone, an aglycone of carthamin, demonstrating its role in organic synthesis and natural product chemistry (Obara et al., 1978).

Development of Pharmaceutical Intermediates

In pharmaceutical research, compounds like 2',3',4',6'-Tetramethoxyacetophenone areoften used as intermediates. For instance, Horie et al. (1987) reported on the synthesis of various flavonoids from derivatives of 2',3',4',6'-Tetramethoxyacetophenone. These flavonoids have potential applications in drug development, showcasing the importance of these compounds in medicinal chemistry (Horie et al., 1987).

Spectroscopy and Quantum Chemical Studies

The compound and its derivatives are also used in spectroscopic and quantum chemical studies. Arjunan et al. (2014) conducted detailed vibrational, NMR, and quantum chemical studies of 2-hydroxy-4-methoxyacetophenone, a related compound, to understand its molecular properties. Such studies are valuable for the development of new materials and chemicals (Arjunan et al., 2014).

Electrochemical Applications

2',3',4',6'-Tetramethoxyacetophenone derivatives have also been explored in electrochemistry. Ourari et al. (2014) synthesized and studied a nickel(II)-Schiff base complex derived from a related compound, highlighting its potential in electrochemical applications (Ourari et al., 2014).

properties

IUPAC Name

1-(2,3,4,6-tetramethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-7(13)10-8(14-2)6-9(15-3)11(16-4)12(10)17-5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENZKGOUICFKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70322524
Record name 2',3',4',6'-Tetramethoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70322524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3',4',6'-Tetramethoxyacetophenone

CAS RN

7508-05-6
Record name NSC401465
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401465
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2',3',4',6'-Tetramethoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70322524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
H Obara, J Onodera, Y Kurihara… - Bulletin of the Chemical …, 1978 - journal.csj.jp
2′,3′,4,4′,6′-Pentahydroxychalcone (4), an aglycone of carthamin, was synthesized by the demethoxymethylation of 2′,3′,4,4′,6′-pentakis(methoxymethoxy)chalcone …
Number of citations: 24 www.journal.csj.jp
T HORIE, M TSUKAYAMA, Y KAWAMURA… - Chemical and …, 1987 - jstage.jst.go.jp
2-Hydroxy-3, 4, 6-trimethoxy-ƒÖ-(p-methoxybenzoyloxy) acetophenone was prepared from 2, 3, 4, 6-tetramethoxyacetophenone via the corresponding ƒÖ-bromoacetophenone. …
Number of citations: 27 www.jstage.jst.go.jp
C Kuroda - Journal of the Chemical Society (Resumed), 1930 - pubs.rsc.org
… 2 : 3 : 4 : 6-Tetramethoxyacetophenone (111) is produced in almost theoretical yield from 1 : 2 : 3 : 5-tetramethoxybenzene and acetyl chloride in the presence of aluminium chloride but …
Number of citations: 4 pubs.rsc.org
SE Wright - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
… This solid residue on extraction with sodium carbonate yields a liquid phenol which on methylation is converted into 2: 3: 4: 6-tetramethoxyacetophenone, identified by comparison of its …
Number of citations: 1 pubs.rsc.org
N TANAKA, N YAMAZAKI, K HORI… - Chemical and …, 1984 - jstage.jst.go.jp
Two new compounds, II and III, were isolated, together with 4-hydroxynicotinamide, from the fronds of both Arachniodes nigrospinosa and A. festina. The structures of II and III were …
Number of citations: 5 www.jstage.jst.go.jp
CM CHEN - jlc.jst.go.jp
Two new compounds, II and III, were isolated, together with 4-hydroxynicotinamide, from the fronds of both Arachniodes nigrospinosa and A. festina. The structures of II and III were …
Number of citations: 0 jlc.jst.go.jp
DS Rycroft - The Journal of the Hattori Botanical Laboratory, 1998 - jstage.jst.go.jp
The lipophilic constituents of liverworts have been studied using 1H NMR spectroscopy by extracting small samples of the liverworts with the NMR solvent CDC13. One application of …
Number of citations: 15 www.jstage.jst.go.jp
DS Rycroft, WJ Cole, S Rong - Phytochemistry, 1998 - Elsevier
Ten highly oxygenated naphthalene and acetophenone derivatives, including five new natural products, have been identified in CDCl 3 extracts of Adelanthus decipiens from Scotland, …
Number of citations: 25 www.sciencedirect.com
H Obara, J Onodera, S Abe - Bulletin of the Chemical Society of Japan, 1979 - journal.csj.jp
3′-Methoxy-2′,4,4′,6′- and 2′-methoxy-3′,4,4′,6′-tetrahydroxychalcone, 2′,4,4′-trihydroxy-, 2′,4-dihydroxy-4′-methoxy-, and 2′-hydroxy-4,4′-dimethoxy-3′,6′-…
Number of citations: 6 www.journal.csj.jp
H Obara, J Onodera, M Tsuchiya, H Matsueda - Bull. Chem. Soc. Jpn, 1991 - jlc.jst.go.jp
5'-[l-(Methoxycarbonyl)-2-(ji>-methoxyphenyl)-ethyl]-and 5'-[2-(methoxycarbonyl)-l-(p-methoxypheny)-ethyl]-2', 3', 4, 4', 6'-pentamethoxychalcone were synthesized. The latter compound …
Number of citations: 0 jlc.jst.go.jp

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